1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone
Overview
Description
1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone is an organic compound with the chemical formula C9H8O4 It is characterized by a benzodioxole ring substituted with a hydroxy group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone typically involves the reaction of 1,3-benzodioxole derivatives with appropriate reagents. One common method includes the hydroxylation of 1,3-benzodioxole followed by acetylation to introduce the ethanone group . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone: Similar structure but with a nitro group instead of a hydroxy group.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Similar structure but with a different benzodioxole ring.
Uniqueness
1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone is unique due to the presence of the hydroxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-8-9(3-7(6)11)13-4-12-8/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMFTKIHAFVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1O)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471648 | |
Record name | Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66003-50-7 | |
Record name | Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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